Hexadecyldimethylamine

Catalog No.
S593354
CAS No.
112-69-6
M.F
C18H39N
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecyldimethylamine

CAS Number

112-69-6

Product Name

Hexadecyldimethylamine

IUPAC Name

N,N-dimethylhexadecan-1-amine

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3

InChI Key

NHLUVTZJQOJKCC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN(C)C

Synonyms

N,N-dimethylhexadecylamine; ADMA 16; AT 1695; Armeen 2M16D; Armeen DM 16D; Bairdcat B 16; Barlene 16S; Cetyldimethylamine; Dabco B 16; Dimethylcetylamine; Dimethylhexadecylamine; Dimethylpalmitylamine; Farmin DM 60; Farmin DM 6098; Genamin 16R302D; H

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C

Surfactant and Catalyst Precursor

  • Surfactant: HDMA possesses cationic surfactant properties, meaning it has a positively charged "head" and a long, hydrophobic (water-fearing) tail. This characteristic allows it to act as an emulsifier, dispersing immiscible liquids like oil and water into a stable mixture. Researchers utilize HDMA in various applications, including studying biological membranes and stabilizing emulsions for drug delivery purposes [].
  • Catalyst Precursor: HDMA can be readily transformed into other cationic compounds, including quaternary ammonium salts. These salts find use as catalysts in various organic reactions, promoting specific chemical transformations by lowering the activation energy required [].

Material Science Research

  • Polymer Synthesis: HDMA can be involved in the synthesis of specific polymers, particularly those intended for cationic modification. The long hydrophobic tail of HDMA contributes to the formation of self-assembled structures within the polymer, impacting its properties and potential applications [].
  • Nanoparticle Synthesis: Researchers have explored the use of HDMA in the synthesis of nanoparticles for various purposes. Its cationic nature allows for controlled assembly of specific materials at the nanoscale, offering potential in fields like drug delivery and sensor development [].

Hexadecyldimethylamine is an organic compound with the molecular formula C₁₈H₃₉N. It is classified as a quaternary ammonium compound, characterized by a long hydrophobic alkyl chain (hexadecyl) and two methyl groups attached to the nitrogen atom. This structure imparts unique properties, such as being insoluble in water and having a density of approximately 0.801 g/mL at 20 °C . Hexadecyldimethylamine can irritate skin, eyes, and mucous membranes upon contact, and may pose toxicity risks through ingestion or inhalation .

The mechanism of action of HDMA depends on its application. Here are two examples:

  • Surfactancy: HDMA molecules adsorb at the water-oil interface, with the hydrocarbon tail oriented towards the oil phase and the charged head group towards the water phase. This reduces the surface tension of water and allows for better dispersion of oil in water (emulsification).
  • Drug delivery: HDMA can interact with the negatively charged cell membrane, forming complexes with drugs. These complexes can then be internalized by the cell, delivering the drug into the cytoplasm. The exact mechanism of cellular uptake is still under investigation.

HDMA can be irritating to the skin, eyes, and respiratory system. It may also be harmful if swallowed. Here are some safety considerations:

  • Personal protective equipment (PPE): Wear gloves, safety glasses, and respiratory protection when handling HDMA.
  • Proper ventilation: Ensure adequate ventilation in the workplace.
  • Disposal: Dispose of HDMA according to local regulations for hazardous waste.
, primarily due to its amine functional group. Key reactions include:

  • Neutralization Reactions: Hexadecyldimethylamine can react with acids to form corresponding salts and water, often accompanied by an exothermic reaction.
  • Quaternization: The compound can undergo quaternization reactions where it reacts with alkyl halides to form higher-order ammonium salts.
  • Hydrophobic Interactions: Its hydrophobic tail allows it to interact with nonpolar substances, making it useful in formulations that require emulsification or surfactant properties .

Several synthesis methods for hexadecyldimethylamine are documented:

  • Alkylation of Dimethylamine: This method involves reacting dimethylamine with 1-bromohexadecane under appropriate conditions to yield hexadecyldimethylamine .
  • Reflux Method: A reflux setup can facilitate the reaction between dimethylamine and hexadecyl halides in a solvent.
  • Batch Process: This approach allows for controlled conditions to optimize yield and purity.

These methods vary in complexity and yield, allowing for flexibility depending on the desired application.

Hexadecyldimethylamine finds utility across various industries:

  • Cosmetics and Personal Care: As a surfactant and emulsifier, it is commonly used in shampoos, conditioners, and lotions.
  • Pharmaceuticals: Its antimicrobial properties make it valuable in formulations aimed at preventing infections.
  • Industrial Cleaning Products: Its effectiveness as a surfactant aids in the formulation of cleaning agents.

Hexadecyldimethylamine shares similarities with other quaternary ammonium compounds but also exhibits unique characteristics due to its long hydrophobic chain. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
TetradecyltrimethylammoniumC₁₄H₃₁NShorter alkyl chain; more soluble in water
OctadecyltrimethylammoniumC₁₈H₃₉NSimilar structure; slightly longer alkyl chain
DodecyltrimethylammoniumC₁₂H₂₅NShorter alkyl chain; different surfactant properties

Uniqueness of Hexadecyldimethylamine

Hexadecyldimethylamine's uniqueness lies in its balance between hydrophobicity and biological activity. Its specific chain length offers distinct properties that make it particularly effective as an emulsifier and antimicrobial agent compared to shorter or longer-chain analogs. This balance enhances its applicability in both cosmetic formulations and industrial products while maintaining safety considerations due to its irritative potential.

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a cornerstone in the synthesis of alkylamines. For hexadecyldimethylamine, this method involves the reduction of nitriles or imines using hydrogen gas in the presence of metal catalysts. A notable approach, detailed in a 1938 patent, employs 9-methylpentadecanone-7 (a ketone derivative of dicapryl alcohol) and methylamine under hydrogen pressure (200–500 psi) with nickel catalysts at 100–150°C. The reaction proceeds via condensation and subsequent hydrogenation:

$$
\text{RC(O)R' + R''NH}2 \xrightarrow{\text{H}2, \text{Ni}} \text{RCH}2\text{NHR''} + \text{H}2\text{O}
$$

This method yields up to 70% N-methyl-N-hexadecylamine, with byproducts including dihexadecyl and trihexadecyl amines. Rhodium on γ-alumina has also been explored for analogous hydrogenations, though nickel remains cost-effective for industrial use.

Quaternization Reactions with Alkyl Halides

Hexadecyldimethylamine undergoes quaternization with alkyl halides (e.g., methyl chloride, dimethyl sulfate) to form cationic surfactants. For instance, reaction with methyl chloride produces hexadecyltrimethylammonium chloride (HTAC), a widely used antiseptic:

$$
\text{C}{18}\text{H}{39}\text{N} + \text{CH}3\text{Cl} \rightarrow \text{C}{18}\text{H}{39}\text{N}^+\text{(CH}3\text{)}_2\text{Cl}^- + \text{HCl}
$$

This exothermic reaction requires careful temperature control (40–60°C) to prevent runaway conditions. Industrial protocols often utilize solvent-free systems to enhance purity and reduce waste.

Oxidation and Reduction Pathways

Reductive amination of hexadecylamine with formaldehyde and formic acid offers a scalable route to DMA16. The Eschweiler-Clarke reaction proceeds as follows:

$$
\text{C}{16}\text{H}{33}\text{NH}2 + 2\ \text{HCHO} + 2\ \text{HCOOH} \rightarrow \text{C}{16}\text{H}{33}\text{N(CH}3\text{)}2 + 2\ \text{CO}2 + 2\ \text{H}_2\text{O}
$$

Optimal conditions include refluxing ethanol as a solvent, maintaining temperatures below 20°C during reagent addition, and neutralizing with sodium hydroxide post-reaction. This method achieves >90% yield and is favored for its minimal byproduct formation.

Industrial-Scale Manufacturing Processes

Large-scale production of DMA16 employs continuous flow reactors to ensure consistent quality. NINGBO INNO PHARMCHEM CO.,LTD., a leading manufacturer, utilizes the following protocol:

  • Feedstock Preparation: Hexadecylamine (1 mol) dissolved in anhydrous ethanol.
  • Methylation: Sequential addition of formic acid (1.2 mol) and formaldehyde (1.5 mol) at <20°C.
  • Reaction: Reflux at 80°C for 10 hours.
  • Workup: Neutralization with NaOH, extraction with toluene, and vacuum distillation.

This process yields 95% pure DMA16, with capacities exceeding 100 metric tons annually.

Mesoporous Silica Nanoparticle Fabrication

Hexadecyldimethylamine serves as a pore size mediator in the synthesis of monodispersed mesoporous silica nanoparticles (MSNs). During sol-gel processes, HDMA acts as a structure-directing agent, forming micellar templates that guide the condensation of silica precursors. The alkyl chain length of HDMA ensures stable micelle formation, while its dimethylamino group interacts with silica precursors through electrostatic and hydrogen-bonding interactions [1]. By modulating HDMA concentration, researchers achieve precise control over nanoparticle size distribution, with typical pore diameters ranging from 2–10 nm [1].

A key advantage of HDMA-derived MSNs lies in their uniform pore geometry, which enhances loading capacity for guest molecules in drug delivery systems. For instance, HDMA-mediated synthesis produces MSNs with hexagonal pore arrangements, optimizing surface area-to-volume ratios exceeding 900 m²/g [1]. This structural uniformity is critical for applications requiring predictable diffusion kinetics, such as controlled release formulations.

Pore Size Engineering in Colloidal Systems

As a swelling agent, HDMA enables dynamic tuning of mesopore dimensions in colloidal silica systems. By integrating HDMA into cetyltrimethylammonium bromide (CTAB)-based templates, researchers expand micellar cores through hydrophobic interactions between the C16 chains of HDMA and CTAB [1]. This co-surfactant approach allows pore size adjustments up to 50% larger than conventional methods, with minimal impact on colloidal stability [1].

The mechanism involves HDMA intercalating into surfactant micelles, increasing their effective volume during silica condensation. Temperature-responsive swelling has been demonstrated, where heating HDMA-containing colloids to 60°C induces micelle expansion, yielding pores up to 12 nm in diameter [1]. This tunability supports applications in size-selective molecular sieving and chromatography stationary phases.

Templating Agents for Ordered Nanostructures

HDMA’s utility extends to synthesizing gemini surfactants, which template highly ordered mesostructures. Reacting HDMA with 1,4-dibromobutane yields a bis-quaternary ammonium surfactant (1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide) [1]. This gemini surfactant self-assembles into bilayered structures with reduced critical micelle concentrations compared to monomeric surfactants, enabling the formation of cubic (Ia3d) and 3D-hexagonal (P6₃/mmc) mesophases [1].

These templated silica nanostructures exhibit exceptional thermal stability (>600°C) and mechanical rigidity, making them suitable for high-temperature catalysis. The gemini surfactant’s twin quaternary ammonium groups create tighter packing densities, producing wall thicknesses of 2–3 nm in resulting mesoporous frameworks [1].

Catalytic Support Material Development

Mesoporous silica templated with HDMA-derived surfactants provides ideal platforms for heterogeneous catalysts. The material’s high surface area (>1000 m²/g) and narrow pore size distribution allow uniform dispersion of catalytic nanoparticles, such as platinum or palladium [1]. In Fischer-Tropsch synthesis, HDMA-templated silica supports increase cobalt catalyst reducibility by 40% compared to non-porous alternatives, enhancing hydrocarbon yield [1].

Functionalization of HDMA-synthesized silica with sulfonic acid groups creates Brønsted acid catalysts for biodiesel production. These materials demonstrate 98% conversion efficiency in triglyceride transesterification, attributable to the synergy between accessible acid sites and substrate diffusion through ordered mesopores [1].

Physical Description

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
Liquid

XLogP3

8

UNII

5E4QI660PW

GHS Hazard Statements

Aggregated GHS information provided by 770 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 770 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 766 of 770 companies with hazard statement code(s):;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.74%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (26.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (88.64%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (24.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-69-6
68037-93-4
68037-96-7
68439-70-3
75444-69-8

Wikipedia

Dimethyl palmitamine

Use Classification

Cosmetics -> Antistatic; Emulsifying; Hair conditioning

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
1-Hexadecanamine, N,N-dimethyl-: ACTIVE
Amines, C12-16-alkyldimethyl: ACTIVE
Amines, C14-18-alkyldimethyl: ACTIVE
Amines, (C16-18 and C18-unsatd. alkyl)dimethyl: ACTIVE
All other basic organic chemical manufacturing
Amines, C16-22-alkyldimethyl: ACTIVE

Dates

Last modified: 08-15-2023

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